molecular formula C9H10O2 B8317611 3-Methyl-1,3-dihydro-2-benzofuran-4-ol

3-Methyl-1,3-dihydro-2-benzofuran-4-ol

Cat. No. B8317611
M. Wt: 150.17 g/mol
InChI Key: ABBKPTPIAQQVKM-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

In a 8 ml vial 1-methyl-7-{[(methyloxy)methyl]oxy}-1,3-dihydro-2-benzofuran (Intermediate 97, 25.2 mg) was dissolved in methanol (1 ml) to give a colourless solution. A solution of HCl (2M/H2O) (0.259 ml, 0.519 mmol) was added. The reaction mixture was shaken at 80° C. After 30 minutes, the reaction mixture was diluted with 10 ml of dichloromethane. The phases were separated through a phase separator cartridge. The organic phase was mixed with the fraction obtained before and evaporated under vacuum to afford a residue which was purified by silica gel chromatography (Biotage SP1 system, 10 g-SNAP Silica column) with Cyclohexane/EtOAc as eluents (from 100/0 to 3/1 in 10 CV; then 3/1 for 5 CV; then from 3/1 to 1:1 in 5 CV; then 1:1 for 5 CV). The collected fractions afforded the title compound (24 mg).
Name
Quantity
0.259 mL
Type
reactant
Reaction Step One
Name
1-methyl-7-{[(methyloxy)methyl]oxy}-1,3-dihydro-2-benzofuran
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Intermediate 97
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[C:7]2[C:8]([O:12]COC)=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][O:4]1>CO.ClCCl>[CH3:2][CH:3]1[C:7]2[C:8]([OH:12])=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][O:4]1

Inputs

Step One
Name
Quantity
0.259 mL
Type
reactant
Smiles
Cl
Step Two
Name
1-methyl-7-{[(methyloxy)methyl]oxy}-1,3-dihydro-2-benzofuran
Quantity
8 mL
Type
reactant
Smiles
CC1OCC2=C1C(=CC=C2)OCOC
Name
Intermediate 97
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OCC2=C1C(=CC=C2)OCOC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was shaken at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colourless solution
CUSTOM
Type
CUSTOM
Details
The phases were separated through a phase separator cartridge
ADDITION
Type
ADDITION
Details
The organic phase was mixed with the fraction
CUSTOM
Type
CUSTOM
Details
obtained before and
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (Biotage SP1 system, 10 g-SNAP Silica column) with Cyclohexane/EtOAc as eluents (from 100/0 to 3/1 in 10 CV

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1OCC2=C1C(=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: CALCULATEDPERCENTYIELD 123.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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